molecular formula C9H11NO2 B14531726 N-[2-(Methoxymethyl)phenyl]formamide CAS No. 62723-80-2

N-[2-(Methoxymethyl)phenyl]formamide

Cat. No.: B14531726
CAS No.: 62723-80-2
M. Wt: 165.19 g/mol
InChI Key: QMMHFZBKRWXQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Methoxymethyl)phenyl]formamide is a chemical compound of interest in organic and medicinal chemistry research. As a formamide derivative, it features an aromatic ring system substituted with a methoxymethyl group, a structure often explored in the development of pharmacologically active molecules. Compounds within the formamide class are frequently investigated as key intermediates or building blocks in organic synthesis. Formamides, in general, are known to serve versatile roles in chemical reactions, acting not only as solvents but also as reagents or catalysts in various transformations, such as formylation reactions . Researchers value these compounds for their potential in constructing complex molecular architectures, including heterocyclic scaffolds that are prevalent in many approved drugs . The specific structure of this compound, which combines formamide and ether functionalities, makes it a candidate for research in developing novel compounds with potential biological activity. It may be utilized in studies aimed at creating new molecular entities for probing biological pathways or as a precursor in multi-step synthetic sequences. Handling of this material requires appropriate safety precautions. Based on safety data of closely related formamides, this compound may be harmful if swallowed and may cause skin or eye irritation . Researchers should consult the safety data sheet and use personal protective equipment, including gloves and safety glasses. All handling should be conducted in a well-ventilated environment, such as a fume hood. This compound is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

62723-80-2

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

N-[2-(methoxymethyl)phenyl]formamide

InChI

InChI=1S/C9H11NO2/c1-12-6-8-4-2-3-5-9(8)10-7-11/h2-5,7H,6H2,1H3,(H,10,11)

InChI Key

QMMHFZBKRWXQIY-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=CC=C1NC=O

Origin of Product

United States

Preparation Methods

Formic Acid-Mediated Formylation

In this approach, 2-(methoxymethyl)aniline reacts with excess formic acid at elevated temperatures (80–100°C) for 4–6 hours. The reaction is facilitated by protonation of the amine, enhancing its electrophilicity for formyl group transfer. Yields range from 65% to 75%, with purity dependent on subsequent recrystallization steps. For example, a protocol involving refluxing equimolar amounts of 2-(methoxymethyl)aniline and formic acid in toluene for 5 hours yielded 70% product after column chromatography.

Acetic Formic Anhydride as a Formylating Agent

Acetic formic anhydride (AFA), a more reactive formylating agent, enables milder reaction conditions. AFA reacts with 2-(methoxymethyl)aniline at room temperature in dichloromethane, achieving 85% yield within 2 hours. This method minimizes side reactions such as over-formylation or decomposition, making it preferable for lab-scale synthesis.

Catalytic Formylation Using Acid Catalysts

Recent advances emphasize catalytic systems to enhance efficiency and reduce waste. Melaminetrisulfonic acid (MTSA), a Brønsted acid catalyst, has been employed in solvent-free formylation reactions.

Solvent-Free Catalysis with MTSA

MTSA catalyzes the reaction between 2-(methoxymethyl)aniline and formic acid at 60°C, achieving 92% yield in 1.5 hours (Table 1). The catalyst’s sulfonic acid groups activate formic acid, while its porous structure facilitates reagent interaction. This method eliminates solvent use, aligning with green chemistry principles.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enable formylation in biphasic systems. A reaction using TBAB (5 mol%), aqueous NaOH, and formic acid in dichloroethane achieved 88% yield at 50°C. PTC enhances interfacial contact between hydrophilic amines and hydrophobic formylating agents, accelerating reaction kinetics.

Methylation-Formylation Sequential Approaches

In cases where 2-(methoxymethyl)aniline is synthesized in situ, sequential methylation and formylation steps are employed.

Methylation of 2-Hydroxymethylaniline

2-Hydroxymethylaniline is first methylated using methyl chloride or bromide under basic conditions (e.g., K₂CO₃ in DMF). The resulting 2-(methoxymethyl)aniline is subsequently formylated using AFA, yielding 78% overall product. This method is advantageous for large-scale production due to readily available starting materials.

Comparative Analysis of Preparation Methods

Table 1 summarizes key parameters for the discussed methods:

Method Catalyst/Reagent Solvent Temperature Time (h) Yield (%) Reference
Formic Acid Reflux HCOOH Toluene 100°C 5 70
Acetic Formic Anhydride AFA Dichloromethane 25°C 2 85
MTSA Catalysis MTSA Solvent-free 60°C 1.5 92
Phase-Transfer Catalysis TBAB Dichloroethane 50°C 3 88
Sequential Methylation K₂CO₃, AFA DMF 80°C 6 78

Key Observations:

  • Catalytic Efficiency: MTSA-mediated formylation offers the highest yield (92%) and shortest reaction time (1.5 hours), attributed to its strong acid sites and solvent-free conditions.
  • Solvent Impact: Dichloromethane and toluene require post-reaction purification, whereas solvent-free methods simplify workflow.
  • Scalability: Sequential methylation-formylation is optimal for industrial applications due to cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Methoxymethyl)phenyl]formamide can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl group.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: The major product is 2-(formylmethyl)phenylformamide.

    Reduction: The major product is 2-(methoxymethyl)aniline.

    Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be formed.

Scientific Research Applications

N-[2-(Methoxymethyl)phenyl]formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(Methoxymethyl)phenyl]formamide involves its interaction with various molecular targets. The formamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The methoxymethyl group can undergo metabolic transformations, affecting the compound’s biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-[2-(Methoxymethyl)phenyl]formamide with key analogs based on substituent variations, molecular weight, and physical properties:

Compound Name Molecular Formula Molecular Weight Substituent(s) Physical State Key Data (IR/NMR) Source Evidence
This compound C₉H₁₁NO₂ 165.19 2-(methoxymethyl)phenyl Not reported Not available -
N-(4-Methylphenyl)formamide C₈H₉NO 135.16 4-methylphenyl Crystalline Phase transitions observed
N-(2-Benzylphenyl)formamide C₁₄H₁₃NO 211.26 2-benzylphenyl Solid XLogP3: 3; TPSA: 29.1 Ų
N-(2-Hydroxy-5-nitrophenyl)formamide C₇H₆N₂O₄ 182.13 2-hydroxy-5-nitrophenyl Solid IR: N-H stretch ~3300 cm⁻¹
N-(4-(1H-Pyrazol-1-yl)phenyl)formamide C₁₀H₉N₃O 187.20 4-(pyrazolyl)phenyl White solid ¹H NMR: δ 8.35 (s, 1H, CHO)
N-[(Z)-2-(4-Hydroxyphenyl)ethenyl]formamide C₉H₉NO₂ 163.18 4-hydroxystyryl Yellow solid ¹H NMR: δ 6.9–7.4 (vinyl H)

Key Observations:

  • Substituent Effects on Polarity: The methoxymethyl group in the target compound introduces moderate polarity compared to the hydrophobic benzyl group in N-(2-benzylphenyl)formamide (XLogP3 = 3) .
  • Hydrogen Bonding: Hydroxy and nitro substituents (e.g., N-(2-hydroxy-5-nitrophenyl)formamide) enhance hydrogen bonding capacity, reflected in lower melting points and higher solubility in polar solvents .
  • Crystallinity: N-(4-Methylphenyl)formamide exhibits phase transitions under thermal stress, suggesting dynamic molecular packing influenced by the methyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.